molecular formula C22H19N5O2 B2515734 6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941972-60-7

6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2515734
CAS No.: 941972-60-7
M. Wt: 385.427
InChI Key: SJKHWXCNNHDLQR-UHFFFAOYSA-N
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Description

The structure features:

  • A pyrazolo[3,4-d]pyridazin-7-one core providing rigidity and planar geometry.
  • 4-Methyl and 1-phenyl substituents enhancing steric and electronic properties.
  • A 6-(2-(indolin-1-yl)-2-oxoethyl) side chain, which introduces hydrogen-bonding capabilities via the indole nitrogen and carbonyl group.

Synthetic routes for analogous pyrazolo[3,4-d]pyridazinones often involve multi-step condensation and cyclization reactions, as seen in the preparation of related isoxazolo derivatives .

Properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-18-13-23-27(17-8-3-2-4-9-17)21(18)22(29)26(24-15)14-20(28)25-12-11-16-7-5-6-10-19(16)25/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKHWXCNNHDLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O2C_{24}H_{23}N_{5}O_{2} with a molecular weight of approximately 413.5 g/mol. The structure features an indolinone moiety linked to a pyrazolo[3,4-d]pyridazine scaffold, which is significant for its biological activity.

1. Anticancer Activity

Research indicates that compounds similar to This compound exhibit potent anticancer properties. A study highlighted various derivatives that demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in cancer models. The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation, particularly targeting the EGFR and VEGFR pathways .

2. Antitubercular Activity

In a related study, derivatives of pyrazolo[3,4-d]pyridazine were evaluated for their antitubercular properties against Mycobacterium tuberculosis. Some compounds showed promising results with IC50 values ranging from 1.35 to 2.18 µM, indicating their potential as new therapeutic agents against tuberculosis .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many pyrazolo derivatives inhibit enzymes critical for cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Signaling Pathways : The interaction with growth factor receptors (e.g., EGFR) alters downstream signaling cascades that control cell cycle progression and survival.

Case Studies

A notable study investigated the anticancer effects of a series of pyrazolo derivatives in MCF-7 breast cancer cells. The findings revealed that certain compounds could significantly reduce tumor growth and induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

CompoundIC50 (µM)Mechanism
Compound A0.3EGFR Inhibition
Compound B2.0Apoptosis Induction
Compound C4.5Antimicrobial Activity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The mechanism of action appears to involve the inhibition of key enzymes associated with tumor growth and metastasis.

Cell Line Studies:

  • In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF7. For instance, a derivative demonstrated an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
  • The compound has been observed to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells through the activation of apoptotic pathways .

Target Interaction:
Molecular docking studies suggest that this compound may serve as an inhibitor for enzymes critical to tumor progression, enhancing its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored, indicating its potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study:
A study focused on the neuroprotective effects of pyrazolo derivatives revealed their ability to reduce amyloid-beta aggregation and improve cognitive function in animal models. This suggests a promising avenue for developing treatments for Alzheimer’s disease .

Other Biological Activities

Beyond anticancer and neuroprotective effects, compounds with similar structures have shown effectiveness in various other therapeutic areas:

  • Antiparasitic and Antifungal Activities: Some derivatives have demonstrated efficacy against a range of parasites and fungi, suggesting broad-spectrum biological activity.

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of a pyrazolo[3,4-d]pyridazine derivative against breast cancer cell lines. The findings indicated significant tumor growth inhibition and apoptosis induction through mitochondrial pathways .

Case Study 2: Neuroprotective Potential

Another investigation assessed the effects of similar compounds on cognitive function in models of Alzheimer's disease. The results indicated a reduction in amyloid-beta aggregation, leading to improved cognitive performance in treated animals .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents at positions 1, 4, and 6 of the core scaffold, impacting molecular weight, solubility, and steric effects.

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Differences References
Target Compound 1-Ph, 4-Me, 6-(indolin-1-yl-oxoethyl) C₂₄H₂₁N₅O₂ 411.5 Reference compound for comparison
1-(3,4-Dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-... (941973-59-7) 1-(3,4-Me₂Ph), 6-(2-F-benzyl) C₂₁H₁₉FN₄O 362.4 - Ortho-fluorine enhances lipophilicity
- Dimethylphenyl increases steric bulk
1-(tert-Butyl)-6-(4-fluorobenzyl)-4-methyl-... (1171762-64-3) 1-t-Bu, 6-(4-F-benzyl) C₁₇H₁₉FN₄O 314.36 - tert-Butyl improves metabolic stability
- Para-fluorine optimizes electronic effects
4-Cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-Ph-... (1105224-86-9) 4-Cyclopropyl, 6-(indolin-1-yl-oxoethyl) C₂₄H₂₁N₅O₂ 411.5 - Cyclopropyl at C4 may reduce ring strain vs. methyl
- Similar indole side chain

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s indolin-containing side chain may require specialized coupling reagents, unlike analogs with simpler benzyl groups .
  • Solubility : Higher molecular weight (411.5 vs. 314–362) may reduce aqueous solubility compared to tert-butyl or fluorobenzyl derivatives .

Q & A

Q. How can single-crystal X-ray diffraction analysis be implemented to resolve ambiguities in stereochemical assignments of synthetic derivatives?

  • Methodology :
  • Crystallization : Use vapor diffusion with ethanol/water mixtures to grow diffraction-quality crystals.
  • Data Interpretation : Refine structures with SHELXL; validate bond angles and torsion angles against DFT-optimized geometries .

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